molecular formula C58H99O6P B586022 Di(alpha-tocopherol) Phosphate CAS No. 311313-37-8

Di(alpha-tocopherol) Phosphate

Cat. No.: B586022
CAS No.: 311313-37-8
M. Wt: 923.398
InChI Key: XEGGCVLVTDELSB-DPVYBCKMSA-N
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Description

Di(alpha-tocopherol) Phosphate is a chemically stabilized phosphate ester of alpha-tocopherol, the most biologically active form of vitamin E. This compound is designed for research applications where the antioxidant benefits of vitamin E are desired, but the inherent instability and high lipophilicity of native alpha-tocopherol are limiting factors. The introduction of the phosphate group significantly enhances water solubility and chemical stability, improving its utility in experimental formulations. A key research application is in dermatology and photobiology. Studies indicate that the amphiphilic nature of alpha-tocopherol phosphate allows it to fuse with skin lipid layers and penetrate more efficiently into the viable epidermis compared to alpha-tocopherol. This makes it a compound of interest for investigating protection against ultraviolet radiation (UVR)-induced oxidative stress and DNA damage . Its mechanism of action in this context is linked to its role as a potent, chain-breaking antioxidant that scavenges peroxyl radicals, thereby preventing the propagation of lipid peroxidation in cell membranes and lipoproteins . Beyond its established antioxidant role, emerging research suggests that tocopherol derivatives can exhibit antioxidant-independent biological activities. Novel analogs have been shown to modulate gene expression in cultured cells through mechanisms distinct from radical-trapping, opening avenues for research into cell signaling and regulation . This compound is supplied For Research Use Only (RUO) and is strictly intended for laboratory investigations. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult safety data sheets and handle the product in accordance with their institution's laboratory safety protocols.

Properties

IUPAC Name

[(2S)-2,5,7,8-tetramethyl-2-[(4S,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] [(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H99O6P/c1-39(2)23-17-25-41(5)27-19-29-43(7)31-21-35-57(15)37-33-51-49(13)53(45(9)47(11)55(51)61-57)63-65(59,60)64-54-46(10)48(12)56-52(50(54)14)34-38-58(16,62-56)36-22-32-44(8)30-20-28-42(6)26-18-24-40(3)4/h39-44H,17-38H2,1-16H3,(H,59,60)/t41-,42+,43-,44+,57-,58+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEGGCVLVTDELSB-DPVYBCKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OP(=O)(O)OC3=C(C4=C(C(=C3C)C)OC(CC4)(C)CCCC(C)CCCC(C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1O[C@@](CC2)(C)CCC[C@@H](C)CCC[C@@H](C)CCCC(C)C)C)OP(=O)(O)OC3=C(C4=C(C(=C3C)C)O[C@](CC4)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H99O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

923.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Di(alpha-tocopherol) phosphate can be synthesized through the phosphorylation of alpha-tocopherol. The process involves the reaction of alpha-tocopherol with phosphoric acid or phosphorus oxychloride under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent to ensure proper mixing and reaction efficiency.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where alpha-tocopherol is reacted with phosphoric acid derivatives. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and filtration to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: Di(alpha-tocopherol) phosphate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form tocopheryl quinone derivatives.

    Reduction: The compound can be reduced back to alpha-tocopherol under specific conditions.

    Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Tocopheryl quinone derivatives.

    Reduction: Alpha-tocopherol.

    Substitution: Various substituted tocopherol derivatives depending on the reagents used.

Scientific Research Applications

Di(alpha-tocopherol) phosphate has a wide range of applications in scientific research:

    Chemistry: Used as an antioxidant in various chemical reactions to prevent oxidation of sensitive compounds.

    Biology: Studied for its role in protecting cells from oxidative stress and its potential in enhancing cellular functions.

    Medicine: Investigated for its potential in treating conditions related to oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.

    Industry: Utilized in cosmetic formulations for its antioxidant properties, helping to stabilize products and extend their shelf life.

Mechanism of Action

Di(alpha-tocopherol) phosphate exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to cellular components such as lipids, proteins, and DNA. The compound interacts with lipid bilayers in cell membranes, stabilizing them and preventing lipid peroxidation. This action helps maintain cellular integrity and function under stress conditions.

Comparison with Similar Compounds

Alpha-Tocopherol (Vitamin E)

  • Structure : A single tocopherol molecule with a hydroxyl group critical for antioxidant activity.
  • Bioavailability : High due to alpha-tocopherol transfer protein (α-TTP)-mediated uptake .
  • Key Roles :
    • Prevents LDL oxidation (reduces atherosclerosis risk) .
    • Protects neuronal membranes from lipid peroxidation during hypoxia .
    • Acts as a prooxidant in enriched corn oil during in vitro digestion, unlike gamma-tocopherol .

Alpha-Tocopherol Acetate

  • Structure : Synthetic ester with an acetyl group replacing the hydroxyl group.
  • Bioavailability : Requires enzymatic hydrolysis to release active alpha-tocopherol .
  • Applications : Common in supplements due to stability, but lacks direct antioxidant activity until metabolized.

Alpha-Tocopherol Phosphate (TP)

  • Structure : Single alpha-tocopherol esterified with phosphate.
  • Bioavailability : Water-soluble and resistant to hydrolysis, enabling unique cellular signaling roles .
  • Key Roles: Modulates gene expression and signal transduction pathways . Found naturally in biological tissues, suggesting endogenous regulatory functions .

Gamma-Tocopherol

  • Structure : Differs from alpha-tocopherol in methylation pattern.
  • Bioavailability : Lower plasma retention compared to alpha-tocopherol due to weaker α-TTP affinity .
  • Key Roles: Superior antioxidant activity in neutralizing reactive nitrogen species . Synergizes with polyphenols to enhance lipid system stability .

Comparative Data Table: Key Properties

Property T2P TP Alpha-Tocopherol Gamma-Tocopherol
Molecular Weight ~1,100 g/mol (estimated) ~500 g/mol 430.7 g/mol 416.7 g/mol
Solubility Lipid-soluble Water-soluble Lipid-soluble Lipid-soluble
Bioaccessibility Limited data; likely low High (stable in tissues) High (α-TTP dependent) Moderate
Antioxidant Role Indirect (via hydrolysis) Cell signaling modulator Prooxidant in vitro [7] Superior radical scavenger [7]
Clinical Use Drug delivery (tocosomes) Under investigation Supplements, skincare Dietary antioxidant

Mechanistic and Clinical Differences

Antioxidant and Prooxidant Effects

  • Alpha-tocopherol paradoxically acts as a prooxidant in lipid-rich environments (e.g., corn oil), accelerating hydroperoxide formation .
  • Gamma-tocopherol’s nitro group scavenges peroxynitrite, making it more effective against nitrogen radicals .

Bioavailability Challenges

  • Alpha-tocopherol’s absorption is impaired in metabolic syndrome due to inflammation .

Biological Activity

Di(alpha-tocopherol) phosphate (Di-α-TP) is a bioactive derivative of vitamin E, specifically α-tocopherol, which exhibits a range of biological activities that have garnered significant research interest. This article explores the biological activity of Di-α-TP, highlighting its antioxidant properties, cellular functions, and potential therapeutic applications.

Di-α-TP is a water-soluble form of α-tocopherol that is resistant to hydrolysis, making it stable under various physiological conditions. This stability allows it to be detected in biological tissues and foods, indicating its ubiquitous presence in both animal and plant systems . The compound can cross cell membranes and is believed to play a role in cellular signaling pathways, contributing to its biological effects .

PropertyThis compoundα-Tocopherol
SolubilityWater-solubleLipid-soluble
Hydrolysis ResistanceYesNo
Cellular UptakeYesYes
Antioxidant ActivityModerateHigh

Antioxidant Activity

Di-α-TP exhibits antioxidant properties that are comparable to those of α-tocopherol. It has been shown to enhance intracellular glutathione levels in human keratinocytes, which is crucial for cellular defense against oxidative stress . In vitro studies indicate that Di-α-TP may be more effective than α-tocopherol in certain contexts, particularly in preventing oxidative damage to cellular membranes .

Anti-inflammatory Effects

Research indicates that Di-α-TP may possess anti-inflammatory properties. In animal models, tocopherols have been shown to inhibit inflammatory pathways, potentially reducing the risk of chronic diseases associated with inflammation . The specific mechanisms by which Di-α-TP exerts these effects require further investigation but may involve modulation of immune responses and cytokine production.

Antimicrobial Activity

Recent studies have demonstrated that Di-α-TP displays significant antimicrobial activity against various pathogens. For instance, it has been effective in preventing biofilm formation by Staphylococcus aureus and Staphylococcus epidermidis, two bacteria commonly associated with prosthetic infections. In controlled experiments, Di-α-TP significantly reduced bacterial adhesion and biofilm development compared to other tocopherol derivatives .

Table 2: Antimicrobial Efficacy of this compound

Bacterial StrainBiofilm Formation Reduction (%)
Staphylococcus aureus100% at 24h; 85% at 48h
Staphylococcus epidermidis92–97% at 24h; 44–70% at 48h
Pseudomonas aeruginosa49% reduction after 48h

Clinical Implications and Case Studies

The clinical implications of Di-α-TP are being explored in various contexts, particularly in drug delivery systems. A study highlighted the use of phosphorylated tocopherols as lipid excipients that enhance the solubility and bioavailability of poorly soluble drugs like CoQ10. The addition of Di-α-TP significantly improved drug absorption compared to traditional formulations .

Furthermore, the safety profile of Di-α-TP has been evaluated in multiple studies. Generally recognized as safe (GRAS), tocopherols do not exhibit genotoxic or carcinogenic potential, making them suitable for dietary supplementation and therapeutic applications .

Q & A

Q. Why do some studies report negligible biological activity for this compound despite its structural similarity to alpha-tocopherol?

  • Methodological Answer : Evaluate membrane permeability differences using Caco-2 cell monolayers. Compare intracellular hydrolysis rates via enzymatic assays (e.g., phosphatase activity). Structural modeling can predict steric hindrance effects of the phosphate group on receptor binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Di(alpha-tocopherol) Phosphate
Reactant of Route 2
Di(alpha-tocopherol) Phosphate

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